2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-14(18-11-3-1-5-16-8-11)9-19-10-17-12(7-15(19)21)13-4-2-6-22-13/h1-8,10H,9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSDGDVMCWXZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazole and pyrimidine derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 395.46 g/mol. The presence of multiple heteroatoms contributes to its biological activities, making it an interesting subject for research in drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including purification techniques such as recrystallization and chromatography. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from similar structural frameworks have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. A study indicated that certain derivatives exhibited a structure-dependent anticancer activity, with some modifications leading to enhanced potency compared to standard chemotherapeutics like cisplatin .
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For example, thiazole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), which play a role in inflammation and cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Certain structural features have been identified as essential for enhancing anticancer efficacy. For instance, modifications that introduce specific functional groups can significantly impact the cytotoxicity profile against cancer cells while minimizing toxicity towards non-cancerous cells .
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Anticancer Activity | A549 (Lung Cancer) | 64 µM | |
| Anticancer Activity | MCF-7 (Breast Cancer) | 61 µM | |
| COX Inhibition | COX-1/COX-2 | Moderate |
Case Studies
- In Vitro Studies : In one study, various derivatives were tested against A549 cells at a concentration of 100 µM for 24 hours using an MTT assay. Results indicated that specific substitutions on the pyrimidine ring significantly enhanced anticancer activity while maintaining lower cytotoxicity towards normal cells .
- In Vivo Studies : Preliminary in vivo studies utilizing animal models have shown promising results in tumor reduction with compounds similar to this compound, suggesting potential for further development into effective cancer therapies .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential as new antimicrobial agents .
Anticancer Properties
The compound has shown promise in cancer research:
- Mechanism of Action : It is believed to inhibit protein kinases involved in cell cycle regulation, particularly CDK4 and CDK6, which are critical in cancer cell proliferation .
- In Vitro Studies : Experiments on cancer cell lines, such as MV4-11 (acute myeloid leukemia), demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis at specific concentrations .
Neuroprotective Effects
Given its ability to cross the blood-brain barrier, there is potential for neuroprotective effects against neurodegenerative diseases. Preliminary studies suggest interactions with neurotransmitter systems, although further research is required to elucidate these effects fully.
In Vitro Studies
A study evaluated the cytotoxicity of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Breast Cancer | 12 | Significant cytotoxicity |
| Colon Cancer | 15 | Comparable to established drugs |
These findings indicate that the compound exhibits promising anticancer activity comparable to existing chemotherapeutics.
In Vivo Studies
Animal models treated with this compound showed:
Q & A
Designing SAR studies for pyrimidine derivatives :
- Focus : Systematically vary substituents on the acetamide (e.g., N-aryl vs. N-alkyl) and pyrimidine (e.g., 4-thiophene vs. 4-phenyl) groups.
- Tools : Use cheminformatics tools (e.g., RDKit) to correlate structural features with activity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
